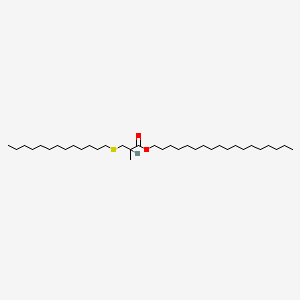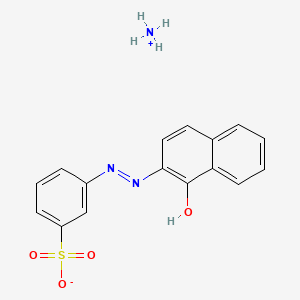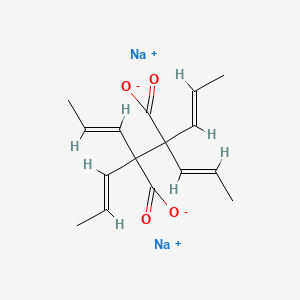
Butanedioic acid, sulfo-, 1-(2-ethylhexyl) 4-methyl ester, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanedioic acid, sulfo-, 1-(2-ethylhexyl) 4-methyl ester, sodium salt is a chemical compound known for its surfactant properties. It is commonly used in various industrial and pharmaceutical applications due to its ability to reduce surface tension and enhance the mixing of liquids. This compound is also known by its IUPAC name, sodium 1,4-bis(2-ethylhexyl) sulfosuccinate .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, sulfo-, 1-(2-ethylhexyl) 4-methyl ester, sodium salt typically involves the esterification of sulfosuccinic acid with 2-ethylhexanol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under controlled temperature and pressure conditions . The resulting ester is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous esterification processes where sulfosuccinic acid and 2-ethylhexanol are reacted in large reactors. The reaction mixture is then neutralized and purified through distillation and crystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Butanedioic acid, sulfo-, 1-(2-ethylhexyl) 4-methyl ester, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to produce sulfonic acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide)
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide)
Substitution: Nucleophiles (e.g., amines, alcohols)
Major Products Formed
Hydrolysis: Sulfosuccinic acid, 2-ethylhexanol
Oxidation: Sulfonic acid derivatives
Substitution: Various substituted esters and alcohols
Aplicaciones Científicas De Investigación
Butanedioic acid, sulfo-, 1-(2-ethylhexyl) 4-methyl ester, sodium salt has a wide range of applications in scientific research:
Mecanismo De Acción
The primary mechanism by which butanedioic acid, sulfo-, 1-(2-ethylhexyl) 4-methyl ester, sodium salt exerts its effects is through its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and solubilization of hydrophobic compounds. This is achieved by the compound’s ability to align at the interface of water and oil, thereby stabilizing emulsions .
Comparación Con Compuestos Similares
Similar Compounds
Dioctyl sodium sulfosuccinate: Another surfactant with similar properties but different ester groups.
Sodium lauryl sulfate: A widely used surfactant in detergents and personal care products.
Sodium dodecylbenzenesulfonate: Commonly used in industrial cleaning agents.
Uniqueness
Butanedioic acid, sulfo-, 1-(2-ethylhexyl) 4-methyl ester, sodium salt is unique due to its specific ester groups, which provide distinct surfactant properties compared to other similar compounds. Its ability to reduce surface tension and enhance solubility makes it particularly valuable in pharmaceutical and industrial applications .
Propiedades
Número CAS |
83930-07-8 |
|---|---|
Fórmula molecular |
C13H23NaO7S |
Peso molecular |
346.37 g/mol |
Nombre IUPAC |
sodium;1-(2-ethylhexoxy)-4-methoxy-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C13H24O7S.Na/c1-4-6-7-10(5-2)9-20-13(15)11(21(16,17)18)8-12(14)19-3;/h10-11H,4-9H2,1-3H3,(H,16,17,18);/q;+1/p-1 |
Clave InChI |
NVJXGQZLLBWZJU-UHFFFAOYSA-M |
SMILES canónico |
CCCCC(CC)COC(=O)C(CC(=O)OC)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















